molecular formula C9H16N2O4 B13007074 Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

Cat. No.: B13007074
M. Wt: 216.23 g/mol
InChI Key: NBAMKWPHNPKRMZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate is a chemical compound with the molecular formula C8H15NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is known for its applications in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with a carbamoylating agent. One common method is the reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with phosgene or a phosgene equivalent in the presence of a base such as triethylamine. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-hydroxyazetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate.

    Tert-butyl 3-oxoazetidine-1-carboxylate: An oxidized derivative of tert-butyl 3-hydroxyazetidine-1-carboxylate.

    1-Boc-3-hydroxyazetidine: A similar compound with a different protecting group.

Uniqueness

Its carbamoyl and hydroxyl groups make it versatile for various chemical transformations and biological interactions .

Properties

Molecular Formula

C9H16N2O4

Molecular Weight

216.23 g/mol

IUPAC Name

tert-butyl 3-carbamoyl-3-hydroxyazetidine-1-carboxylate

InChI

InChI=1S/C9H16N2O4/c1-8(2,3)15-7(13)11-4-9(14,5-11)6(10)12/h14H,4-5H2,1-3H3,(H2,10,12)

InChI Key

NBAMKWPHNPKRMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)O

Origin of Product

United States

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